molecular formula C23H21Cl2NO4 B5565007 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5565007
M. Wt: 446.3 g/mol
InChI Key: HRGKDTWDANVPNH-UHFFFAOYSA-N
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Description

The compound "4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" belongs to a class of compounds known for their complex molecular structures and potentially significant pharmacological or materials science applications. While direct studies on this compound are scarce, research on similar compounds provides valuable insights into its potential synthesis methods, molecular structure, and properties.

Synthesis Analysis

The synthesis of complex quinolinedione derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. These processes might include condensation reactions, cyclization, and the introduction of specific functional groups through substitution reactions. An example can be found in the synthesis of related quinoline and quinazoline derivatives, where palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives is employed to form quinoline-4-ones among other structures (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinolinedione derivatives is characterized by a complex arrangement of rings, including quinoline and dioxolane structures. X-ray diffraction analysis provides detailed information on molecular geometry, showing the orientations and distances between atoms in the crystal lattice. Structural analysis might reveal the presence of conformational isomers and give insights into the stability and reactivity of the compound (Cantalupo et al., 2010).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO4/c1-29-20-6-4-12(10-21(20)30-2)14-8-18-23(19(27)9-14)15(11-22(28)26-18)13-3-5-16(24)17(25)7-13/h3-7,10,14-15H,8-9,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGKDTWDANVPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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